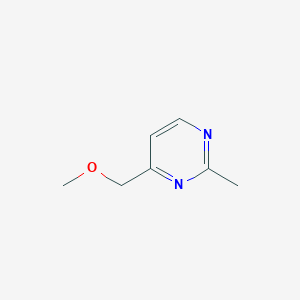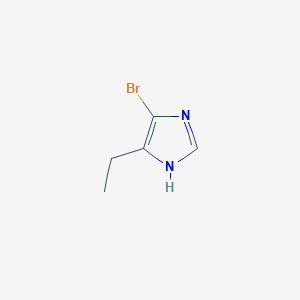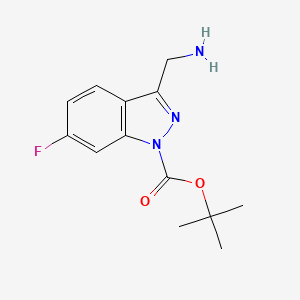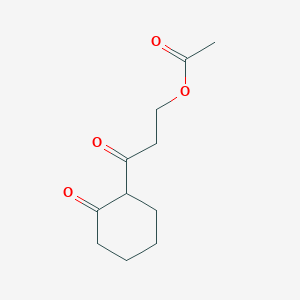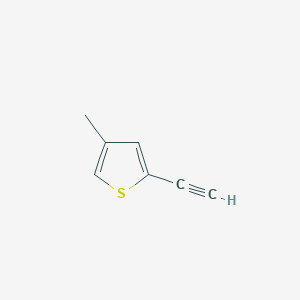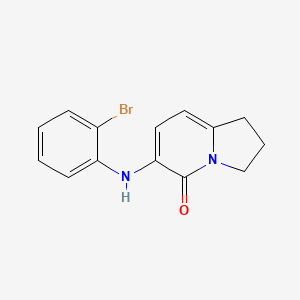
4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy group and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 4H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as luminescent sensors and coordination polymers
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
N-(4H-1,2,4-triazol-4-yl)octanamide: Contains an octanamide group instead of a benzenesulfonamide group.
5-(4H-1,2,4-triazol-4-yl)isophthalic acid: Features an isophthalic acid moiety instead of a benzenesulfonamide group
Uniqueness
4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is unique due to the presence of both a hydroxy group and a sulfonamide group on the benzene ring, which can enhance its binding affinity and specificity towards certain biological targets. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H8N4O3S |
|---|---|
Molekulargewicht |
240.24 g/mol |
IUPAC-Name |
4-hydroxy-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O3S/c13-7-1-3-8(4-2-7)16(14,15)11-12-5-9-10-6-12/h1-6,11,13H |
InChI-Schlüssel |
RTWUIHFWCHZBDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)NN2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


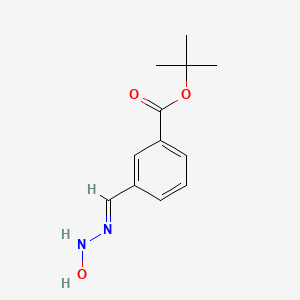

![6-Chloro-2-methylbenzo[b]thiophen-3-ol](/img/structure/B13118613.png)
